(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole
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Overview
Description
(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
The synthesis of (E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 5-ethoxy-4-methyl-2H-pyrrole.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-methylbenzaldehyde and 5-ethoxy-4-methyl-2H-pyrrole. This reaction is usually catalyzed by a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
(E)-5-Ethoxy-4-methyl-2-(4-methylbenzylidene)-2H-pyrrole can be compared with other similar compounds, such as:
(E)-4-Methylbenzylidene-2H-pyrrole: Lacks the ethoxy group, which may result in different chemical and biological properties.
(E)-5-Ethoxy-2-(4-methylbenzylidene)-2H-pyrrole: Similar structure but with variations in the position of the methyl and ethoxy groups, leading to different reactivity and applications.
(E)-4-Methylbenzylidene-2H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group, which may enhance its solubility and potential for forming metal complexes.
Properties
Molecular Formula |
C15H17NO |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
(5E)-2-ethoxy-3-methyl-5-[(4-methylphenyl)methylidene]pyrrole |
InChI |
InChI=1S/C15H17NO/c1-4-17-15-12(3)9-14(16-15)10-13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3/b14-10+ |
InChI Key |
FIHHGUCPFDDXRB-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC1=N/C(=C/C2=CC=C(C=C2)C)/C=C1C |
Canonical SMILES |
CCOC1=NC(=CC2=CC=C(C=C2)C)C=C1C |
Origin of Product |
United States |
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